Trisulfide, methyl 1-methylethyl

Description

Classification and Structural Characteristics of Alkyl Trisulfides

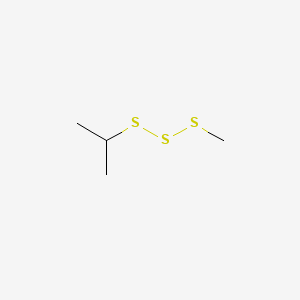

Organic trisulfides are organosulfur compounds containing a linear chain of three sulfur atoms bonded to two organic residues (R-S-S-S-R'). foodb.ca They belong to the broader category of organic polysulfides. The compound in focus, Trisulfide, methyl 1-methylethyl, is an unsymmetrical or mixed alkyl trisulfide because the two alkyl groups attached to the trisulfide chain are different: a methyl group (-CH₃) and an isopropyl group (-CH(CH₃)₂).

The classification of alkyl-substituted compounds often relates to the carbon atom bonded to the functional group. libretexts.orgpatsnap.com

The methyl group is attached to the trisulfide chain via a primary carbon.

The isopropyl group is attached via a secondary carbon, which is bonded to two other carbon atoms. patsnap.com

The structure of the trisulfide linkage itself, with its S-S-S chain, is a key feature. Sulfur's ability to catenate, or form chains with itself, is a distinctive property. wikipedia.org The bonds within this chain and the bonds to the flanking alkyl groups define the molecule's three-dimensional shape and chemical reactivity.

Significance of Sulfur-Containing Compounds in Chemical Biology and Environmental Science

The importance of organosulfur compounds spans the realms of biology and environmental processes. fiveable.me

In chemical biology , sulfur is a vital component of essential biomolecules. numberanalytics.com The amino acids methionine and cysteine contain sulfur, and disulfide bridges (-S-S-) formed from cysteine residues are critical for stabilizing the three-dimensional structure of proteins. jmchemsci.comfiveable.me While less common than disulfides, naturally occurring trisulfides have been identified in various organisms, including plants like garlic and onions, where they contribute to the characteristic flavor and potential health benefits. wisdomlib.org Organosulfur compounds like thiols also play roles as ligands for metal ions in proteins and in enzymatic processes. britannica.com The broad spectrum of biological activities associated with organosulfur molecules, including anticancer and antibacterial properties, makes them a focus of medicinal chemistry. taylorandfrancis.com

In environmental science , the sulfur cycle describes the movement of sulfur through the Earth's atmosphere, land, and water systems. numberanalytics.comebsco.com Organosulfur compounds are key players in this cycle. numberanalytics.com For instance, dimethyl sulfide (B99878), produced by marine phytoplankton, is a significant source of atmospheric sulfur. fiveable.me The atmospheric oxidation of sulfur compounds, including naturally occurring ones and those released from industrial activities like the burning of fossil fuels, can lead to the formation of sulfur dioxide (SO₂) and subsequently sulfuric acid (H₂SO₄). numberanalytics.comopenbiotechnologyjournal.com This process contributes to acid rain, which can acidify lakes and soil, damage forests, and corrode infrastructure. numberanalytics.comopenbiotechnologyjournal.com Therefore, understanding the chemistry of various sulfur compounds is essential for assessing their environmental impact.

Research Landscape and Knowledge Gaps Pertaining to this compound

The research landscape for organosulfur compounds is vast, however, specific studies focusing exclusively on this compound are limited. Much of the available information comes from its inclusion in chemical databases or its identification in broader analytical studies of volatile organic compounds from natural sources.

Detailed Research Findings:

Synthesis: While specific, optimized synthetic routes for this compound are not widely published, general methods for preparing unsymmetrical disulfides are well-established and could potentially be adapted. One such method involves the reaction of a sodium alkyl thiosulfate (B1220275) with a sodium thiolate. orgsyn.org Another patent describes the preparation of related alkenyl trisulfides by reacting an appropriate Grignard or lithium reagent with a trisulfur (B1217805) chloride compound, such as methyl trisulfur chloride. google.com These approaches suggest plausible, though unverified, pathways for the synthesis of methyl isopropyl trisulfide.

Analysis: The primary techniques for identifying and analyzing volatile sulfur compounds like alkyl trisulfides are gas chromatography (GC) coupled with mass spectrometry (MS). nih.govnih.govresearchgate.net GC separates the components of a mixture, and MS provides fragmentation patterns that help identify the molecular structure. mdpi.com For example, studies on related compounds like allyl methyl trisulfide and various disulfides detail the specific GC columns and temperature programs used for their separation and the characteristic mass spectra for their identification. nist.govnist.gov

Knowledge Gaps:

Reactivity and Stability: There is a significant lack of published data on the specific chemical reactivity, thermal stability, and decomposition pathways of this compound. While the general behavior of polysulfides is known, detailed kinetic and mechanistic studies for this specific molecule are absent from the readily available literature.

Biological Activity: Although many organosulfur compounds exhibit significant biological effects, the specific bioactivity of pure this compound has not been thoroughly investigated. Its potential roles, if any, in cellular processes or as a signaling molecule remain unknown.

Natural Occurrence: While related methyl and propyl trisulfides have been identified in foods like onions and cocoa, the precise distribution and concentration of this compound in various natural sources are not well-documented. foodb.ca

Structure

3D Structure

Properties

CAS No. |

68844-99-5 |

|---|---|

Molecular Formula |

C4H10S3 |

Molecular Weight |

154.3 g/mol |

IUPAC Name |

2-(methyltrisulfanyl)propane |

InChI |

InChI=1S/C4H10S3/c1-4(2)6-7-5-3/h4H,1-3H3 |

InChI Key |

ZUJLLBXDHHTMEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SSSC |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Pathways of Trisulfide, Methyl 1 Methylethyl

Detection and Distribution in Botanical Sources

The investigation into the natural occurrence of Trisulfide, methyl 1-methylethyl in the plant kingdom reveals a landscape dominated by its structural relatives. While direct evidence for this specific compound is scarce, the examination of related plant families known for their rich sulfur chemistry provides valuable insights.

The Allium genus, which includes well-known species such as garlic (Allium sativum) and onion (Allium cepa), is renowned for its complex profile of volatile sulfur compounds. These compounds are primarily formed upon tissue damage, which initiates enzymatic reactions involving S-alk(en)yl-L-cysteine sulfoxides. While numerous studies have detailed the volatile composition of Allium species, the specific identification of this compound is not prominently reported.

Research has consistently identified a range of other trisulfides. For instance, in garlic, diallyl trisulfide is a major component, alongside diallyl disulfide. nih.govacs.org Similarly, onions are characterized by the presence of dipropyl trisulfide and methyl propyl trisulfide. nih.gov The analysis of dried onion flakes and rings has also revealed a significant proportion of trisulfides, with dipropyl trisulfide and dimethyl trisulfide being the most abundant. researchgate.net The formation of these various trisulfides is attributed to the decomposition and subsequent reactions of thiosulfinates, which are the initial products of alliinase activity on cysteine sulfoxide (B87167) precursors. wur.nl The precursors themselves vary between Allium species; for example, garlic is rich in alliin (B105686) (S-allyl-L-cysteine sulfoxide), while onion contains a higher concentration of isoalliin (B1237514) (S-(1-propenyl)-L-cysteine sulfoxide). researchgate.net

The potential for the formation of this compound would depend on the presence of both methyl and isopropyl-containing precursors and the subsequent combination of the corresponding radicals. While methyl groups are common in Allium sulfur compounds, the presence of isopropyl precursors is less frequently documented.

The Brassicaceae family, encompassing vegetables like broccoli, cabbage, and cauliflower, is another significant source of volatile sulfur compounds, which contribute to their characteristic and often pungent aromas. fao.org The breakdown of glucosinolates, another class of sulfur-containing secondary metabolites, is the primary pathway for the formation of these volatiles in cruciferous vegetables. fao.orgacs.org

Upon cooking or tissue disruption, these vegetables release a variety of sulfur compounds, with dimethyl trisulfide being identified as a major aroma component, particularly in cooked Brassicaceae. researchgate.netresearchgate.net Studies on broccoli have shown that the formation of compounds like dimethyl trisulfide is enhanced by processes such as cutting and freezing, which facilitate enzymatic and thermal reactions. acs.org The precursor for many of these sulfur volatiles is S-methyl-L-cysteine sulfoxide (methiin). researchgate.net

As with Allium species, the scientific literature on the volatile profiles of Brassicaceae does not provide explicit evidence for the presence of this compound. The predominance of dimethyl trisulfide suggests that methyl-containing precursors are abundant, but the isopropyl moiety appears to be less common in the volatile profiles of these vegetables.

The analysis of volatile compounds in various fruits and beverages has identified a range of sulfur-containing molecules that contribute to their complex aromas. However, specific mention of this compound is largely absent from the available research.

Studies on tropical fruits have identified various disulfides, such as diisopropyl disulfide and isopropyl methyl disulfide, in mango, but not the corresponding trisulfide. In the context of beverages, aged beers and some wines have been found to contain dimethyl trisulfide, which can contribute to off-flavors. This compound is often formed from the degradation of methionine by microorganisms during fermentation and aging. The potential for the formation of mixed trisulfides like the methyl 1-methylethyl variant would theoretically exist if both methyl and isopropyl precursors were available during these processes.

Identification in Animal-Derived Products and Food Systems

The investigation extends to food products derived from animals, where microbial and enzymatic activities play a significant role in the development of flavor profiles, including the formation of sulfur compounds.

In the realm of dairy, particularly in aged cheeses, volatile sulfur compounds are crucial to the development of characteristic flavors. Research on various cheese types, including Cheddar, has consistently identified compounds such as hydrogen sulfide (B99878), methanethiol (B179389), dimethyl sulfide, dimethyl disulfide, and dimethyl trisulfide. nih.gov These compounds are products of microbial metabolism, primarily from the breakdown of methionine. fao.org The specific microorganisms present in the cheese-making process significantly influence the final profile of volatile sulfur compounds. acs.org While the presence of dimethyl trisulfide is well-established, there is no clear evidence in the reviewed literature for the occurrence of this compound in cheese.

The formation of this compound in fermented products would necessitate the presence of both methyl and isopropyl precursors and the appropriate microbial enzymatic pathways to facilitate their combination into a trisulfide structure. While the potential for such formation exists within the complex biochemical environment of fermentation, direct analytical evidence remains elusive in the current body of scientific literature.

Environmental Presence and Contribution to Biogenic Emissions

There is no available scientific literature that documents the environmental presence or contribution of this compound to biogenic emissions.

Microbial Decomposition Processes

The formation of various volatile sulfur compounds (VSCs) through the microbial decomposition of organic matter is a well-documented phenomenon. nih.govnih.gov Microorganisms, particularly anaerobic bacteria, break down sulfur-containing amino acids like methionine and cysteine, leading to the release of compounds such as hydrogen sulfide, methyl mercaptan, dimethyl sulfide, and dimethyl trisulfide. nih.govmdpi.com For instance, dimethyl trisulfide is recognized as a product of bacterial decomposition and is a notable volatile compound in various environments, from certain foods to the early stages of human decomposition. wikipedia.org However, specific studies identifying this compound as a product of microbial decomposition are not available.

Aquatic Environments and Biofilm Systems

Research into volatile organic sulfur compounds in aquatic ecosystems has identified various sulfides and trisulfides, although this compound has not been reported as a naturally occurring compound in these studies.

A study on Lake Neusiedl in Austria, for example, investigated the volatile organic sulfur compounds produced during a bloom of cyanobacteria. The researchers identified diisopropyl disulfide and diisopropyl trisulfide in the open water, attributing their production to the cyanobacterium Microcystis flos-aquae. In a different area of the same lake system, dimethyl disulfide and dimethyl trisulfide were detected. For the purpose of their research, the scientists had to synthesize isopropylmethyl trisulfide as a reference compound, which suggests its absence as a readily available natural product.

Biofilms are complex microbial communities known to produce a wide array of volatile compounds. While some studies have explored the impact of compounds like isopropyl alcohol on biofilm formation by bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, this research does not address the production of this compound by biofilms. uri.eduresearchgate.netnih.gov There is currently no scientific evidence to suggest that this compound is produced or found within aquatic or terrestrial biofilm systems.

Synthetic Methodologies and Precursor Chemistry of Trisulfide, Methyl 1 Methylethyl

Chemical Synthesis Approaches for Trisulfides

The construction of the trisulfide linkage (-S-S-S-) is the central challenge in synthesizing compounds like methyl 1-methylethyl trisulfide. Chemists have devised several reliable routes to form this functional group.

Bunte salts, or S-alkyl thiosulfates, are versatile, odorless, and stable intermediates in sulfur chemistry. organic-chemistry.orgmyttex.net They are typically prepared by the reaction of an alkyl halide with sodium thiosulfate (B1220275). wikipedia.org These salts can serve as precursors for the synthesis of unsymmetrical trisulfides.

One general method involves the reaction of a crude Bunte salt with sodium sulfide (B99878). For instance, to create an unsymmetrical trisulfide, a mixture of two different purified Bunte salts can be reacted with sodium sulfide nonahydrate. rsc.org A relevant example is the synthesis of an unsymmetrical trisulfide from the Bunte salts derived from 4-methylbenzyl bromide and 4-isopropylbenzyl bromide. rsc.org This provides a strong model for the synthesis of methyl isopropyl trisulfide, where one could react sodium S-methyl thiosulfate and sodium S-isopropyl thiosulfate with a sulfide source.

A more recent development involves the use of S-substituted sulphenylthiosulphates, which are also derived from Bunte salts. These solid-state reagents can react with various alkyl halides (including bromides and chlorides) in the presence of thiourea (B124793) as a sulfur source to yield unsymmetrical trisulfides. nih.gov This method offers a scalable and divergent approach to constructing the trisulfide bond. nih.gov

| Method | Precursors | Key Reagents | Description |

| Mixed Bunte Salt Reaction | Sodium S-methyl thiosulfate, Sodium S-isopropyl thiosulfate | Sodium sulfide (Na₂S·9H₂O) | Reaction of a mixture of two different Bunte salts with sodium sulfide to yield an unsymmetrical trisulfide. rsc.org |

| Sulphenylthiosulphate Reaction | S-alkyl sulphenylthiosulphate, Isopropyl halide (e.g., 2-bromopropane) | Thiourea | An S-substituted sulphenylthiosulphate is reacted with an alkyl halide and thiourea to form the unsymmetrical trisulfide. nih.gov |

The direct reaction of thiols with sulfur halides is a common method for forming sulfur-sulfur bonds. Sulfur dichloride (SCl₂) and sulfur monochloride (S₂Cl₂) are the most frequently used reagents for this purpose.

To synthesize an unsymmetrical trisulfide like methyl 1-methylethyl trisulfide, a sequential coupling approach can be used. This involves reacting one thiol (e.g., methanethiol) with sulfur dichloride to form a sulfenyl chloride intermediate (e.g., CH₃S-S-Cl), which is then reacted with a second, different thiol (e.g., isopropanethiol). nih.gov

Another sophisticated method utilizes a phosphorodithioic acid-derived reagent. In this approach, a reagent like 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane is reacted with sulfur dichloride and a first thiol (e.g., dodecane-1-thiol) to form a stable trisulfanyl intermediate. This intermediate can then be reacted with a second thiol to produce the desired unsymmetrical trisulfide under mild conditions and in high yields. organic-chemistry.orgresearchgate.net This method is versatile and accommodates a wide range of functional groups. organic-chemistry.org

| Method | Precursors | Key Reagents | Description |

| Sequential Thiol Coupling | Methanethiol (B179389), Isopropanethiol | Sulfur dichloride (SCl₂) | The first thiol reacts with SCl₂ to form an intermediate, which then reacts with the second thiol. nih.gov |

| Phosphorodithioate Intermediate | Methanethiol, Isopropanethiol, 5,5-dimethyl-2-sulfanyl-2-thioxo-1,3,2-dioxaphosphorinane | Sulfur dichloride (SCl₂) | A stable trisulfanyl intermediate is formed from one thiol and a phosphorus reagent, which then reacts with the second thiol. organic-chemistry.orgresearchgate.net |

| Thiol Reaction with S₂Cl₂ | Benzyl mercaptan | Sulfur monochloride (S₂Cl₂), Pyridine | Thiols are reacted with sulfur monochloride in the presence of a base to form polysulfides, primarily tetrasulfides. google.com |

Catalytic methods offer an alternative pathway to unsymmetrical trisulfides, often involving the rearrangement or exchange of alkyl groups on existing polysulfide structures.

A notable example is the acid-catalyzed reaction of a symmetrical dialkyl trisulfide with an olefin. For instance, a C₁-C₂₀ symmetrical dialkyl trisulfide can be reacted with an olefin that has at least one tertiary alkyl group in the presence of a strongly acidic cation exchange resin. google.com This process facilitates the exchange of alkyl groups, leading to the formation of an unsymmetrical trisulfide. google.com This method could potentially be applied by reacting dimethyl trisulfide with propene in the presence of an acid catalyst to generate methyl isopropyl trisulfide.

Another approach involves the stepwise dechalcogenization of trisulfides. While the goal of this specific reported method was the synthesis of unsymmetrical thioethers, it demonstrates the catalytic manipulation of trisulfides. The process uses copper powder to facilitate the conversion of trisulfides into disulfides, which are then subjected to a nickel-catalyzed reductive coupling. acs.org This highlights the potential for transition metal catalysis in the transformation of trisulfide compounds.

Investigation of Biosynthetic Routes to Alkyl Trisulfides

Alkyl trisulfides, including dimethyl trisulfide and other mixed trisulfides, are found as volatile aroma compounds in a variety of plants and microorganisms. nih.govnih.govfoodb.ca Their formation is intricately linked to the metabolism of sulfur-containing amino acids.

Metabolism of Sulfur-Containing Amino Acids (e.g., Methionine, Cysteine)

The primary precursors for the biosynthesis of volatile organosulfur compounds are the amino acids methionine and cysteine. wikipedia.orgyoutube.com

Methionine Metabolism: In many organisms, methionine is a key starting material for volatile sulfur compounds. nih.gov For example, in the fungus Tuber melanosporum, the addition of L-methionine to the fermentation medium leads to the production of several volatile organic sulfur-containing compounds (VOSCs), including dimethyl trisulfide (DMTS). nih.gov The biosynthesis proceeds via two main routes: the Ehrlich pathway and the demethiolation pathway, which generate key intermediates like methanethiol (MTL). nih.gov Methanethiol is a direct precursor to dimethyl disulfide (DMDS) and subsequently DMTS. nih.govresearchgate.net

Cysteine Metabolism: Cysteine provides the sulfur atom for methionine synthesis through the transsulfuration pathway, where homocysteine is converted to cystathionine (B15957) and then to cysteine. msdmanuals.comrsc.org In plants like those of the Brassica family (e.g., broccoli), the precursors are cysteine sulfoxides. Specifically, methylcysteine (B10627) sulfoxide (B87167) is transformed into the unstable methylsulfenic acid. imreblank.ch This intermediate can then undergo further reactions, particularly upon heating, to form compounds like dimethyl sulfide and dimethyl disulfide, which can react further to produce dimethyl trisulfide. imreblank.ch

| Amino Acid Precursor | Key Intermediates | Resulting Trisulfide Example | Organism/Food Source Example |

| Methionine | Methanethiol, Methional, Dimethyl disulfide | Dimethyl trisulfide | Tuber melanosporum (Truffle) nih.gov |

| Cysteine (via S-methyl-L-cysteine sulfoxide) | Methylsulfenic acid, Methanethiol, Dimethyl disulfide | Dimethyl trisulfide | Brassica vegetables (e.g., Cabbage, Broccoli) researchgate.netimreblank.ch |

Enzymatic Activities in Polysulfide Formation

Specific enzymes are responsible for breaking down sulfur-containing amino acids and releasing the volatile sulfur fragments that form polysulfides.

The key enzymes in these pathways are pyridoxal-5'-phosphate (PLP)-dependent lyases, particularly cystathionine β-lyase (CBL) and cystathionine γ-lyase (CSE) . wikipedia.orgnih.govnih.gov These enzymes catalyze the cleavage of carbon-sulfur bonds. nih.gov

Cystathionine β-lyase is known to degrade methionine into methanethiol, a crucial precursor for many volatile sulfur compounds. researchgate.net Similarly, cystathionine γ-lyase is a major enzyme for endogenous hydrogen sulfide (H₂S) production from L-cysteine. mdpi.com It also exhibits β-lyase activity towards cystine (the oxidized dimer of cysteine), generating cysteine persulfide (Cys-SSH). nih.gov These persulfides and H₂S are highly reactive and are considered key intermediates in the formation of longer polysulfide chains, including trisulfides. mdpi.comnih.gov The enzymatic generation of these reactive sulfur species creates a pool of building blocks that can react, either enzymatically or non-enzymatically, to form the diverse array of polysulfides found in nature.

Non-Enzymatic Formation Mechanisms under Physiological Conditions

The non-enzymatic formation of trisulfide, methyl 1-methylethyl, under physiological conditions is a process governed by the principles of sulfur chemistry, particularly the reactivity of thiols and their oxidized derivatives. While direct enzymatic synthesis of this specific trisulfide has not been extensively documented, its spontaneous formation can occur through the interaction of biologically relevant precursor molecules. These reactions are influenced by the local chemical environment, including pH and the presence of other reactive species.

The primary mechanism for the formation of unsymmetrical trisulfides, such as methyl isopropyl trisulfide, involves the reaction of a persulfide (RSSH) with a thiol (R'SH). In this context, one of the sulfur-containing precursors will exist as a persulfide, which then reacts with the thiol counterpart.

A key reaction pathway is transpersulfidation , where the outer sulfur atom of a persulfide is transferred to an attacking thiolate anion (R'S⁻). This process leads to the formation of a new, unsymmetrical trisulfide and the release of a thiolate. The general scheme for this reaction is as follows:

Step 1: Formation of a Thiolate Anion Under physiological pH, a fraction of thiol molecules will be deprotonated to form the more nucleophilic thiolate anion. R'SH ⇌ R'S⁻ + H⁺

Step 2: Nucleophilic Attack on the Persulfide The thiolate anion attacks the terminal (outer) sulfur atom of the persulfide. RSSH + R'S⁻ → RSSSR' + SH⁻

Recent studies have highlighted that the steric hindrance of the substituent on the persulfide can significantly influence the reaction pathway. chemrxiv.orgchemrxiv.orgnih.gov Increased steric bulk on the persulfide tends to favor the transpersulfidation reaction over a competing pathway that leads to the release of hydrogen sulfide (H₂S) and the formation of a disulfide. chemrxiv.orgchemrxiv.orgnih.gov In the case of methyl isopropyl trisulfide formation, if an isopropyl persulfide (CH₃)₂CHSSH is the intermediate, its bulkier isopropyl group would favor the transpersulfidation reaction upon attack by a methanethiolate (B1210775) anion (CH₃S⁻).

The formation of the necessary persulfide intermediates, such as methyl persulfide (CH₃SSH) or isopropyl persulfide ((CH₃)₂CHSSH), can occur through several non-enzymatic routes in a biological setting:

Reaction of Thiols with Elemental Sulfur: While less common in the soluble cytosolic environment, localized concentrations of elemental sulfur can react with thiols to form persulfides and polysulfides. frontiersin.org

Reaction of Thiols with Oxidized Sulfur Species: Hydrogen sulfide (H₂S), a key signaling molecule, can react with oxidized thiol derivatives like disulfides to generate persulfides. researchgate.net For instance, H₂S can react with dimethyl disulfide (CH₃SSCH₃) to form methyl persulfide (CH₃SSH).

Decomposition of Higher Polysulfides: Polysulfides can decompose to form more stable persulfides.

The biological precursors for the methyl and isopropyl groups are readily available. Methanethiol (CH₃SH) is a known human metabolite and is produced from the metabolism of sulfur-containing amino acids like methionine. researchgate.net Similarly, precursors for isopropyl thiol can be derived from the metabolism of other amino acids.

The table below summarizes the key reactants and products in the proposed non-enzymatic formation of this compound.

| Reactant 1 (Thiol/Thiolate) | Reactant 2 (Persulfide) | Product (Trisulfide) | Byproduct |

| Methanethiol (CH₃SH) / Methanethiolate (CH₃S⁻) | Isopropyl persulfide ((CH₃)₂CHSSH) | This compound (CH₃SSSCH(CH₃)₂) | Isopropanethiolate ((CH₃)₂CHS⁻) |

| Isopropanethiol ((CH₃)₂CHSH) / Isopropanethiolate ((CH₃)₂CHS⁻) | Methyl persulfide (CH₃SSH) | This compound (CH₃SSSCH(CH₃)₂) | Methanethiolate (CH₃S⁻) |

Advanced Analytical Techniques for Characterization and Quantification of Trisulfide, Methyl 1 Methylethyl

Chromatographic Separation Sciences

Chromatographic techniques are paramount for the separation of Trisulfide, methyl 1-methylethyl from other volatile and semi-volatile compounds present in a sample. Gas chromatography is the method of choice for such analyses.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification.

The identification of this compound is typically achieved by comparing its retention time and mass spectrum with that of a pure standard or with entries in a spectral library. However, given the limited availability of commercial standards and library spectra for this specific compound, identification often relies on the interpretation of the mass spectrum and comparison with the fragmentation patterns of structurally similar compounds, such as dimethyl trisulfide and other alkyl trisulfides.

Table 1: Postulated GC-MS Data for this compound

| Parameter | Value/Description |

| Retention Index (non-polar column) | 1100 - 1200 (estimated) |

| Major Mass Fragments (m/z) | 154 (M+), 121, 94, 79, 47, 43 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: The data in this table is estimated based on the analysis of structurally similar organosulfur compounds, as specific experimental data for this compound is not widely available.

Multidimensional Gas Chromatography (GCxGC-TOFMS)

For highly complex samples where co-elution is a significant problem, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) offers superior separation power. This technique utilizes two different GC columns with orthogonal separation mechanisms. The enhanced separation capacity of GCxGC allows for the resolution of compounds that would otherwise overlap in a single-dimension GC analysis. The fast acquisition rates of TOFMS are well-suited to the sharp, narrow peaks produced by GCxGC, providing high-quality mass spectra for accurate identification. While specific applications for this compound are not extensively documented, the analysis of sulfur compounds in complex matrices like petroleum and food has been successfully demonstrated using GCxGC-TOFMS.

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

In the context of food and fragrance analysis, Gas Chromatography-Olfactometry (GC-O) is a crucial technique for identifying odor-active compounds. As compounds elute from the GC column, the effluent is split between a mass spectrometer and a sniffing port, where a trained analyst can assess the odor of each separated compound. This allows for the direct correlation of a specific aroma with a chemical compound identified by the MS. The aroma contribution of this compound, while not extensively studied, is expected to be within the range of sulfury, and potentially alliaceous or cabbage-like notes, characteristic of many volatile trisulfides.

Table 2: Hypothesized Aroma Profile for this compound from GC-O Analysis

| Compound | Retention Index (DB-5) | Aroma Descriptor |

| This compound | 1150 (estimated) | Sulfurous, cooked cabbage, slightly alliaceous |

Note: This aroma profile is hypothesized based on the known sensory characteristics of similar trisulfide compounds.

Sample Preparation and Extraction Methodologies for Volatile Organosulfur Compounds

The effective extraction and concentration of this compound from the sample matrix are critical for its successful analysis. The choice of extraction method depends on the sample type, the concentration of the analyte, and the analytical technique to be used.

Headspace Extraction Techniques (Static and Dynamic)

Headspace extraction is a solvent-free technique ideal for the analysis of volatile compounds in solid or liquid samples.

Static Headspace (SHS): In this method, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC. SHS is a simple and robust technique, but it may lack the sensitivity required for trace-level analysis.

Dynamic Headspace (DHS): Also known as purge-and-trap, DHS is a more sensitive technique. An inert gas is passed through the sample, stripping the volatile compounds, which are then collected on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC system. This method allows for the concentration of analytes, significantly improving detection limits. The selection of the sorbent material is critical and depends on the volatility of the target compounds.

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a versatile, solvent-free sample preparation technique that has been widely applied to the analysis of volatile and semi-volatile organic compounds. A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating is crucial for the selective and efficient extraction of the target analytes. For volatile sulfur compounds like this compound, fibers with a combination of divinylbenzene (B73037) (DVB), carboxen (CAR), and polydimethylsiloxane (B3030410) (PDMS) are often effective.

Table 3: Recommended SPME Parameters for the Analysis of Volatile Sulfur Compounds

| Parameter | Recommended Condition |

| Fiber Coating | 50/30 µm DVB/CAR/PDMS |

| Extraction Mode | Headspace |

| Extraction Temperature | 40-60 °C |

| Extraction Time | 20-40 minutes |

| Desorption Temperature | 250 °C |

| Desorption Time | 2-5 minutes |

Note: These parameters are general recommendations and may require optimization for specific sample matrices.

Solvent-Assisted Flavor Evaporation (SAFE) and Liquid-Liquid Extraction

The initial step in analyzing this compound from a complex matrix is its isolation. Liquid-liquid extraction (LLE) and Solvent-Assisted Flavor Evaporation (SAFE) are two primary methods for this, each with distinct advantages and limitations.

Liquid-Liquid Extraction (LLE) is a foundational separation technique used to isolate compounds from a sample matrix into a solvent based on their relative solubilities. researchgate.net For volatile compounds, a sample is typically mixed with an immiscible organic solvent (e.g., dichloromethane, n-hexane) which preferentially dissolves the target analytes. nih.gov After agitation, the layers are separated, and the organic solvent containing the analyte is collected for further analysis. nih.gov While straightforward, LLE can be hampered by the formation of emulsions and the potential loss of highly volatile compounds during solvent concentration steps. nih.govresearchgate.net

Solvent-Assisted Flavor Evaporation (SAFE) is a more advanced and gentle distillation technique specifically designed to overcome the limitations of traditional methods for isolating volatile and semi-volatile compounds. nih.govyoutube.com The process involves the distillation of a previously obtained solvent extract under high vacuum. kiriyama.co.jpyoutube.com This allows for evaporation at low temperatures (e.g., 30-50°C), which significantly minimizes the thermal degradation of sensitive compounds like trisulfides and prevents the formation of artifacts. kiriyama.co.jpyoutube.com The resulting distillate, free from non-volatile matrix components like lipids and sugars, is a clean extract ideal for subsequent high-resolution analysis. researchgate.netkiriyama.co.jp

Table 1: Comparison of LLE and SAFE for Volatile Compound Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solvent-Assisted Flavor Evaporation (SAFE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquid phases. researchgate.net | High-vacuum distillation of a solvent extract at low temperature. kiriyama.co.jp |

| Operating Temperature | Ambient | Low (e.g., 30-50°C) kiriyama.co.jp |

| Risk of Thermal Artifacts | Low to Moderate (during solvent removal) | Very Low youtube.com |

| Efficiency for Volatiles | Good, but potential for loss of highly volatile compounds. nih.gov | Excellent, high recovery of volatiles. mdpi.com |

| Purity of Extract | May contain non-volatile co-extractives. | High, effectively separates volatiles from non-volatiles. researchgate.net |

| Common Solvents | Dichloromethane, Diethyl Ether, n-Hexane. nih.gov | Diethyl Ether, Pentane, Dichloromethane. kiriyama.co.jpmdpi.com |

Spectroscopic Elucidation of Molecular Structure

Once isolated, spectroscopic techniques are employed to confirm the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for providing detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for determining the precise structure of organic molecules by observing the magnetic properties of atomic nuclei. nih.gov For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structural confirmation.

In a ¹H NMR spectrum, the hydrogen atoms (protons) of the compound give distinct signals based on their chemical environment. docbrown.info The molecule has three unique proton environments: the methyl group (CH₃) attached to the sulfur, the single proton of the isopropyl group (CH), and the two equivalent methyl groups of the isopropyl moiety ((CH₃)₂). This results in three distinct signals. The integration of these signals, representing the relative number of protons, would be in a 3:1:6 ratio.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov As there are three chemically distinct carbon environments in this compound, the ¹³C NMR spectrum is expected to show three unique signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -S-S-S-CH₃ | ~2.5 | Singlet |

| -CH(CH₃ )₂ | ~1.3 | Doublet | |

| -CH (CH₃)₂ | ~3.2 | Septet | |

| ¹³C | -S-S-S-CH₃ | ~25 | Quartet |

| -CH(CH₃ )₂ | ~23 | Quartet | |

| -CH (CH₃)₂ | ~45 | Doublet |

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov

For this compound, the IR spectrum is characterized by absorptions corresponding to its alkane and trisulfide components. The C-H bonds of the methyl and isopropyl groups give rise to strong stretching vibrations in the 2850-3000 cm⁻¹ region. The key, though often weak, feature for this compound is the S-S stretching vibration, which is expected to appear in the 400-500 cm⁻¹ region of the spectrum. researchgate.nettandfonline.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Strong |

| C-H Bend | CH₃, CH | 1350 - 1470 | Medium |

| S-S Stretch | Trisulfide | 400 - 500 | Weak to Medium |

Source: Based on general data for organic sulfur compounds. researchgate.nettandfonline.comcopernicus.org

Quantitative Analytical Strategies

Beyond identification, determining the exact amount of this compound is crucial for understanding its impact, particularly in flavor and aroma applications.

Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is considered a gold-standard technique for the accurate quantification of trace compounds. researchgate.netwikipedia.org This method involves adding a known quantity of an isotopically labeled version of the analyte (e.g., containing ¹³C or ³⁴S) to the sample as an internal standard. tandfonline.comresearchgate.net

Because the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the natural analyte to the labeled internal standard using a mass spectrometer (typically a GC-MS), the original concentration of the analyte can be calculated with very high precision and accuracy, effectively correcting for any procedural variations. wikipedia.orgacs.org

A compound with an OAV greater than 1 is considered to be a potential contributor to the aroma profile. researchgate.net this compound, like many sulfur compounds, is known for its potent, often sulfurous or onion-like odor, and typically has a very low odor threshold. perfumerflavorist.com Therefore, even at trace concentrations, it can have a high OAV and play a significant role in the characteristic aroma of a product.

Table 4: Example Calculation of Odor Activity Value (OAV)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Concentration of this compound in Sample | 5.0 | µg/kg | Hypothetical |

| Odor Threshold of this compound in Water | 0.05 | µg/kg | Estimated based on related compounds perfumerflavorist.com |

| Calculated Odor Activity Value (OAV) | 100 | - | - |

Mechanistic Investigations into the Formation and Transformation of Trisulfide, Methyl 1 Methylethyl

Thermal-Induced Generation and Degradation Pathways

The formation of Trisulfide, methyl 1-methylethyl during the thermal processing of food is a complex process, often originating from the degradation of sulfur-containing amino acids like methionine. researchgate.netnih.govnih.gov Methionine can degrade through Strecker degradation and other pathways to produce key intermediates such as methanethiol (B179389) (CH₃SH) and methional. researchgate.net These reactive intermediates can then undergo a series of reactions, including oxidation and radical-mediated processes, to form various polysulfides.

The thermal degradation of trisulfides, including methyl isopropyl trisulfide, generally involves the homolytic cleavage of the sulfur-sulfur (S-S) bonds, which are weaker than carbon-sulfur (C-S) bonds. This initial fission leads to the formation of thiyl radicals (RS•). researchgate.net For this compound, this would result in the formation of methylthiyl (CH₃S•) and isopropylthiyl ((CH₃)₂CHS•) radicals. These highly reactive radicals can then participate in a variety of subsequent reactions:

Disproportionation: Radicals can react with other trisulfide molecules, leading to the formation of disulfides and tetrasulfides. This creates a complex mixture of polysulfides.

Recombination: The generated thiyl radicals can recombine to form disulfides, such as dimethyl disulfide (CH₃SSCH₃) and diisopropyl disulfide ((CH₃)₂CHSSCH(CH₃)₂).

Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, leading to the formation of thiols (methanethiol and isopropylthiol) and new carbon-centered radicals.

Further Decomposition: At higher temperatures, C-S bond cleavage can also occur, leading to the formation of smaller hydrocarbon fragments and inorganic sulfur species like hydrogen sulfide (B99878) (H₂S). ubc.ca

Studies on the thermal decomposition of dimethyl trisulfide (DMTS) have shown that the primary degradation products are dimethyl disulfide and methanethiol. researchgate.netnih.gov It is plausible that the thermal degradation of this compound follows a similar pathway, yielding methyl isopropyl disulfide, methanethiol, and isopropylthiol as major products.

Table 1: Potential Products of Thermal Degradation of this compound

| Precursor | Primary Degradation Products | Secondary Degradation Products |

| This compound | Methyl isopropyl disulfide, Methanethiol, Isopropylthiol | Dimethyl disulfide, Diisopropyl disulfide, Hydrogen sulfide, Hydrocarbons |

Microbial Transformations and Bioremediation Potential

Microorganisms play a significant role in both the formation and degradation of organosulfur compounds in various environments, including soil, water, and fermented foods. xmu.edu.cn The formation of this compound can be a result of microbial metabolism, particularly the breakdown of methionine by various bacteria and fungi. nih.govresearchgate.net Certain yeasts, like Kluyveromyces lactis, are known to produce a range of volatile sulfur compounds, including trisulfides, from methionine catabolism. nih.gov The enzymatic pathways often involve aminotransferases and lyases that convert methionine to methanethiol, a key precursor for trisulfide synthesis. researchgate.net

Conversely, microorganisms can also degrade this compound, utilizing it as a source of carbon and sulfur. The biodegradation of organosulfur compounds is a critical process in the global sulfur cycle and has potential applications in bioremediation. xmu.edu.cn The microbial degradation pathways for trisulfides are not as well-defined as for simpler sulfides but are thought to involve the enzymatic cleavage of the S-S bonds. This can be followed by the oxidation of the resulting thiols.

The bioremediation potential of microbial processes for organosulfur compound contamination is an active area of research. While specific studies on the bioremediation of this compound are limited, research on related compounds offers insights. For instance, diallyl trisulfide has been shown to act as a soil disinfestation agent. acs.org The ability of microbial consortia to degrade complex mixtures of organosulfur compounds suggests that similar processes could be effective for this compound. The efficiency of this biodegradation can be influenced by environmental factors such as pH, the presence of other nutrients, and the microbial species present. youtube.com

Table 2: Microbial Involvement in the Lifecycle of this compound

| Process | Key Microorganisms (Examples) | Precursors/Substrates | Key Products/Intermediates |

| Formation | Kluyveromyces lactis, Brevibacterium linens, Penicillium camemberti | Methionine, Cysteine | Methanethiol, Dimethyl disulfide, Dimethyl trisulfide |

| Degradation | Various soil and water bacteria (e.g., Pseudomonas, Rhodococcus) | This compound | Thiols, Sulfates, Carbon dioxide |

Photochemical Reactions and Atmospheric Fate

Once volatilized into the atmosphere, this compound is subject to photochemical reactions that determine its atmospheric lifetime and fate. The primary driver of its atmospheric degradation is photolysis (decomposition by sunlight) and oxidation by reactive atmospheric species, principally the hydroxyl radical (•OH). acs.orgnih.gov

Studies on the photolysis of dialkyl trisulfides have shown that the initial step is the cleavage of the S-S bond upon absorption of ultraviolet radiation. researchgate.net This process generates thiyl radicals, similar to thermal degradation. In the atmosphere, these radicals will rapidly react with molecular oxygen to form peroxy radicals (RSOO•). These peroxy radicals can then undergo a complex series of reactions, contributing to the formation of secondary organic aerosols and other atmospheric pollutants.

The reaction with hydroxyl radicals is a major sink for most volatile organic compounds in the troposphere. The rate constants for the reaction of •OH with organosulfur compounds are generally high. acs.orgacs.org For this compound, the •OH radical can abstract a hydrogen atom from the alkyl groups or add to the sulfur atoms. Both pathways lead to the formation of reactive intermediates that are further oxidized. The atmospheric oxidation of organosulfur compounds ultimately leads to the formation of sulfur dioxide (SO₂) and sulfate (B86663) aerosols, which have significant impacts on air quality and climate. nih.govescholarship.org The specific products and reaction rates for this compound are not well-documented, but can be inferred from studies on similar organosulfur compounds. copernicus.orgresearchgate.net

Table 3: Key Atmospheric Reactions of this compound

| Reaction Type | Initiating Species | Primary Intermediates | Final Products (Potential) |

| Photolysis | UV Radiation | Methylthiyl radical (CH₃S•), Isopropylthiyl radical ((CH₃)₂CHS•) | Disulfides, Tetrasulfides, Peroxy radicals |

| Oxidation | Hydroxyl Radical (•OH) | Carbon-centered radicals, Sulfur-centered radical adducts | Sulfur dioxide (SO₂), Sulfate aerosols, Carbonyls |

| Ozonolysis | Ozone (O₃) | Ozonide intermediates | Sulfoxides, Sulfones, Carbonyls |

Stability and Reactivity Studies in Various Matrices

The stability and reactivity of this compound are highly dependent on the chemical and physical properties of the surrounding matrix, such as pH, temperature, and the presence of other reactive species.

In aqueous systems , the stability of trisulfides is significantly influenced by pH. nih.govacs.org Generally, trisulfides are more stable in acidic to neutral conditions and tend to degrade under basic conditions. acs.org The hydrolysis of trisulfides can occur, although the rates and mechanisms can vary. For some organic compounds, hydrolysis rates increase with both increasing acidity and basicity. researchgate.netnih.govresearchgate.net The presence of nucleophiles, such as thiols, can also lead to the rapid exchange of sulfur atoms and the formation of mixed disulfides and other polysulfides. nih.gov

In soil matrices , the fate of this compound is governed by a combination of abiotic and biotic processes. It can be adsorbed onto soil organic matter and clay minerals, which can affect its bioavailability and degradation rate. researchgate.net As discussed in the microbial section, soil microorganisms can play a major role in its transformation. xmu.edu.cn Chemical reactions with other soil constituents, such as metal ions and reactive mineral surfaces, may also occur. researchgate.net

Table 4: Factors Influencing the Stability of this compound

| Matrix | Key Influencing Factors | General Trend of Stability |

| Aqueous Solution | pH, Temperature, Presence of nucleophiles | More stable at acidic to neutral pH; degradation increases at basic pH. |

| Food | Temperature, Presence of other flavor compounds, Water activity | Can be reactive, leading to changes in flavor profile over time. |

| Soil | pH, Organic matter content, Microbial activity, Moisture | Stability is influenced by adsorption and microbial degradation. |

| Atmosphere | Sunlight intensity, Concentration of oxidants (•OH, O₃) | Unstable, with a relatively short atmospheric lifetime. |

Emerging Research Frontiers and Potential Applications of Trisulfide, Methyl 1 Methylethyl

Refinements in Synthetic Chemistry for Targeted Production

The targeted synthesis of asymmetric trisulfides like methyl 1-methylethyl trisulfide presents unique challenges in preventing the formation of symmetric byproducts. Recent research has focused on developing more controlled and efficient synthetic routes. One promising approach involves the careful oxidation of an equimolar mixture of methanethiol (B179389) and 2-propanethiol (B166235) (isopropyl thiol). This method, while straightforward, requires precise control of reaction conditions to maximize the yield of the desired asymmetric trisulfide over the formation of dimethyl trisulfide and diisopropyl trisulfide.

A novel and noteworthy development in sulfur chemistry is the discovery of spontaneous trisulfide metathesis in certain polar aprotic solvents. chemrxiv.org This reaction involves the scrambling of sulfur atoms between trisulfide molecules without the need for external catalysts, heat, or light. chemrxiv.org Understanding the mechanism of this metathesis reaction could open new avenues for the controlled synthesis of specific trisulfides like methyl 1-methylethyl trisulfide from a mixture of other trisulfides. This could lead to dynamic combinatorial libraries of sulfur compounds, facilitating the discovery of new molecules with interesting properties. chemrxiv.org

Further research in this area is geared towards the development of stereoselective and regioselective synthetic methods. This would allow for the production of specific isomers of methyl 1-methylethyl trisulfide, which may have distinct biological activities or sensory properties. The use of solid-phase synthesis techniques and novel catalysts is also being explored to improve the purity and yield of the final product.

Advances in Analytical Characterization for Complex Matrices

The detection and quantification of Trisulfide, methyl 1-methylethyl in complex matrices such as food, environmental samples, and biological fluids is crucial for understanding its origin and function. Given its volatile nature and often low concentrations, highly sensitive analytical techniques are required.

Gas chromatography (GC) coupled with various detectors is the most common method for analyzing volatile sulfur compounds. mdpi.comresearchgate.net For enhanced selectivity and sensitivity towards sulfur-containing molecules, a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) is often employed. researchgate.net When coupled with mass spectrometry (GC-MS), it allows for the definitive identification of the compound based on its mass spectrum and retention time.

To overcome the challenges of analyzing trace amounts of this trisulfide, pre-concentration techniques are frequently used. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and efficient method for extracting volatile compounds from a sample's headspace before GC analysis. mdpi.comresearchgate.net The choice of the SPME fiber coating, such as Carboxen/polydimethylsiloxane (B3030410) (CAR/PDMS), is critical for the effective adsorption of the target analyte. mdpi.com

The following table summarizes some of the analytical techniques used for the characterization of volatile sulfur compounds, including trisulfides:

| Analytical Technique | Detector | Key Advantages | Common Applications |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Good general-purpose detector for organic compounds. | Analysis of volatile compounds in various samples. |

| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | Highly selective for sulfur and phosphorus compounds. | Detection of VSCs in food, beverages, and environmental samples. researchgate.net |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides structural information for compound identification. | Definitive identification of volatile compounds in complex mixtures. |

| Headspace Solid-Phase Microextraction (HS-SPME) | (Coupled with GC) | Solvent-free, simple, and enhances sensitivity. | Analysis of trace volatile compounds in food, water, and biological samples. mdpi.comresearchgate.net |

Future advancements in this area may include the development of portable, real-time sensors for the in situ detection of methyl 1-methylethyl trisulfide and other VSCs. This would be particularly valuable for environmental monitoring and process control in the food industry.

Deeper Understanding of Ecological Contributions

This compound has been identified as a naturally occurring volatile compound in a variety of organisms, where it often plays a significant role in chemical communication. For instance, it is a component of the complex aroma profile of certain foods and beverages, contributing to their characteristic flavor.

In the context of microbial ecology, volatile sulfur compounds are known to be produced by various bacteria and microalgae. For example, during a bloom of the cyanobacterium Microcystis flos-aquae in Lake Neusiedl, Austria, diisopropyl disulfide and diisopropyl trisulfide were identified as key volatile sulfur compounds. While this specific study did not report the methyl isopropyl analogue, it highlights the role of microorganisms in producing structurally related trisulfides. The production of VSCs by oral anaerobic bacteria, such as Porphyromonas species, is also a well-documented phenomenon. nih.gov

Research into the ecological contributions of methyl 1-methylethyl trisulfide is expanding to understand its role in plant-insect interactions, where it may act as an attractant or repellent. The biosynthesis of this compound in different organisms and its release into the environment are key areas of ongoing investigation. Understanding these ecological roles is crucial for fields such as agriculture and environmental science.

Exploration of Specific Biological Activities and Underlying Mechanisms

Emerging research is beginning to uncover the potential biological activities of this compound and related organosulfur compounds. While the specific mechanisms are still under investigation, these compounds are known to interact with biological systems in various ways.

Volatile sulfur compounds, in general, are recognized for their impact on cellular processes. Some VSCs have been shown to possess antimicrobial properties, although the specific activity of methyl 1-methylethyl trisulfide is an area for further study. The reactivity of the trisulfide bond is thought to be key to its biological effects, potentially through interactions with proteins and other biomolecules.

One of the proposed mechanisms of action for sulfur-containing compounds is their ability to interact with thiol groups (-SH) in amino acids like cysteine, which are crucial for the structure and function of many enzymes and proteins. By reacting with these thiol groups, trisulfides could potentially modulate enzyme activity and other cellular functions.

Further research is needed to elucidate the specific biological targets of methyl 1-methylethyl trisulfide and the downstream effects of these interactions. This includes in vitro studies to assess its activity against various cell types and microorganisms, as well as mechanistic studies to pinpoint its molecular targets.

Integration into Multidisciplinary Research Platforms

The study of this compound is increasingly benefiting from a multidisciplinary approach, integrating knowledge and techniques from chemistry, biology, ecology, and analytical science. For example, understanding the role of this compound in the flavor of a food product requires a combination of sensory analysis, analytical chemistry to identify and quantify the compound, and biochemistry to understand its formation pathways. mdpi.com

In the field of chemical ecology, researchers combine analytical techniques to identify volatile compounds released by organisms with behavioral assays to determine their ecological function. This integrated approach is essential for deciphering the complex chemical communication systems found in nature.

Furthermore, the development of new synthetic methods for trisulfides can be informed by their natural biosynthetic pathways. By studying the enzymes and metabolic routes that produce these compounds in organisms, chemists may be able to design more efficient and sustainable synthetic strategies. The integration of data from genomics, transcriptomics, and metabolomics will be instrumental in building a comprehensive understanding of the production and function of this compound in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.